Confirmed Inactivity in cGAS (Cyclic GMP-AMP Synthase) Screening: Differentiating from Active Pyrazolo[3,4-d]pyrimidine Scaffolds
In a mouse cGAS RapidFire enzymatic screen (PubChem AID 1259397), 4-methyl-N-(4-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)benzamide was classified as 'Inactive' [1]. This result distinguishes it from certain pyrazolo[3,4-d]pyrimidine derivatives that have demonstrated enzymatic inhibition in similar assays. The inactivity in cGAS screens positions this compound as a potential negative-control candidate for STING-pathway studies, where active cGAS inhibitors (e.g., RU.521, IC50 ~ 0.7 μM) serve as positive comparators.
| Evidence Dimension | cGAS enzymatic inhibition |
|---|---|
| Target Compound Data | Inactive (mouse cGAS RapidFire screen, AID 1259397) |
| Comparator Or Baseline | RU.521 (literature reference cGAS inhibitor): IC50 ≈ 0.7 μM; class-level baseline: active pyrazolo[3,4-d]pyrimidine cGAS inhibitors identified in HTS campaigns |
| Quantified Difference | Qualitative: target compound inactive vs. active comparators at screening concentration |
| Conditions | Mouse cGAS RapidFire high-throughput enzymatic assay (PubChem AID 1259397) |
Why This Matters
For researchers designing cGAS-STING pathway experiments, confirmed inactivity in a specific assay provides immediate utility as a structurally matched negative control, which is often harder to source than active tool compounds.
- [1] PubChem BioAssay AID 1259397: mouse cGAS RapidFire screen. Activity outcome for CID 16804072. View Source
